molecular formula C24H21ClN2O2 B15000580 N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide

Cat. No.: B15000580
M. Wt: 404.9 g/mol
InChI Key: GMYQUTJPPTWTLE-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its biological activity and stability, making it a valuable target for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. One common method involves the reaction of 2-amino-5,7-dimethylbenzoxazole with 2-chloro-5-nitrobenzoyl chloride under basic conditions to form the intermediate compound. This intermediate is then reduced and further reacted with 2,4-dimethylbenzoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide is unique due to its combination of a benzoxazole ring with a chlorinated phenyl group and a dimethylbenzamide moiety. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide

InChI

InChI=1S/C24H21ClN2O2/c1-13-5-7-18(15(3)9-13)23(28)26-20-12-17(6-8-19(20)25)24-27-21-11-14(2)10-16(4)22(21)29-24/h5-12H,1-4H3,(H,26,28)

InChI Key

GMYQUTJPPTWTLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)Cl)C

Origin of Product

United States

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